4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)

概要

説明

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is a fluorogenic substrate used primarily in biochemical assays. It is particularly significant in the detection of lysosomal storage disorders such as Hurler syndrome and Hunter disease. The compound is known for its ability to release a fluorescent moiety upon enzymatic cleavage, making it a valuable tool in diagnostic and research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) involves multiple steps, starting with the preparation of the 4-Methylumbelliferone core. This core is then functionalized with alpha-L-iduronide and sulfate groups. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s purity and efficacy. The final product is often formulated as a crystalline solid, which is then packaged and stored under specific conditions to maintain stability .

化学反応の分析

Types of Reactions: 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by enzymes such as alpha-L-iduronidase and iduronate-2-sulfatase. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The enzymatic reactions involving this compound are usually carried out in buffered solutions at specific pH levels. For instance, the excitation maximum for the fluorescent moiety varies with pH: 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .

Major Products: The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is 4-Methylumbelliferone, which exhibits fluorescence with an emission maximum at 445-454 nm .

科学的研究の応用

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is widely used in scientific research, particularly in the fields of biochemistry and medicine. It serves as a diagnostic tool for lysosomal storage disorders by acting as a substrate in enzyme assays. The compound’s ability to release a fluorescent signal upon enzymatic cleavage makes it invaluable for detecting enzyme deficiencies associated with disorders like Hurler syndrome and Hunter disease .

In addition to its diagnostic applications, the compound is also used in research to study the mechanisms of enzyme action and to screen for potential therapeutic agents. Its use extends to various biochemical assays where fluorescence detection is required .

作用機序

The mechanism of action of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) involves its enzymatic cleavage by alpha-L-iduronidase and iduronate-2-sulfatase. These enzymes hydrolyze the compound, releasing 4-Methylumbelliferone, which fluoresces under specific conditions. This fluorescence is then measured to determine enzyme activity. The molecular targets are the enzymes involved in the degradation of glycosaminoglycans, which are typically deficient in lysosomal storage disorders .

類似化合物との比較

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is unique due to its specific use in detecting lysosomal storage disorders. Similar compounds include:

- 4-Methylumbelliferyl-beta-D-glucuronide

- 4-Methylumbelliferyl-alpha-D-galactopyranoside

- 4-Methylumbelliferyl-beta-D-galactopyranoside

These compounds also serve as fluorogenic substrates but are used to detect different enzymatic activities. The uniqueness of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) lies in its specificity for alpha-L-iduronidase and iduronate-2-sulfatase, making it particularly valuable for diagnosing Hurler syndrome and Hunter disease .

生物活性

4-Methylumbelliferyl-alpha-L-iduronide 2-sulfate (sodium salt), commonly referred to as 4-MU-alpha-IdoA 2-sulfate, is a fluorogenic substrate specifically designed for the enzyme alpha-L-iduronidase. This compound plays a crucial role in biochemical assays, particularly in the diagnosis of lysosomal storage disorders such as Hurler syndrome and Hunter disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14O12S·2Na

- Molecular Weight : 476.3 g/mol

- Purity : >98%

- Form : Crystalline solid

- Storage Conditions : -20°C

4-MU-alpha-IdoA 2-sulfate acts as a substrate for alpha-L-iduronidase, an enzyme that catalyzes the hydrolysis of iduronic acid residues in glycosaminoglycans. Upon enzymatic action, it releases 4-methylumbelliferone (4-MU), a fluorescent compound that can be quantitatively measured. This reaction is highly pH-dependent, with optimal hydrolytic activity observed at pH 3.25 .

Enzyme Assays

The compound has been demonstrated to be a sensitive and effective substrate for measuring alpha-L-iduronidase activity. In comparative studies, it outperformed traditional substrates like phenyl alpha-L-iduronide. The apparent Michaelis-Menten constant (KM) for alpha-L-iduronidase using this substrate was found to be significantly lower than that for other substrates, indicating a higher affinity .

Clinical Applications

- Hurler Syndrome Detection : The fluorometric assay utilizing 4-MU-alpha-IdoA 2-sulfate allows for the detection of alpha-L-iduronidase deficiency characteristic of Hurler syndrome. In affected individuals, enzyme activity is markedly reduced—over 20 times lower than in normal controls .

- Hunter Disease Testing : The compound is also used in assays for Hunter disease where it serves as a substrate for iduronate-2-sulfatase. The initial product can be analyzed via mass spectrometry or further hydrolyzed to release 4-MU .

Case Studies

In a study involving cultured skin fibroblasts from patients diagnosed with Hurler syndrome, the use of 4-MU-alpha-IdoA 2-sulfate revealed significantly impaired enzymatic activity compared to controls. The results underscored its utility in clinical diagnostics and monitoring treatment efficacy .

Comparative Analysis

| Substrate | KM (μmol/L) | Vmax (pmol/min/mg protein) |

|---|---|---|

| 4-Methylumbelliferyl-alpha-L-iduronide | 179 | 617 |

| Phenyl alpha-L-iduronide | 353 | 394 |

| Iduronosyl anhydro[1-3H]mannitol 6-sulfate | 41 | 158 |

This table illustrates the superior kinetic parameters of 4-MU-alpha-IdoA 2-sulfate, confirming its effectiveness as a substrate for enzyme assays.

特性

IUPAC Name |

sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAVJHKJYLURLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

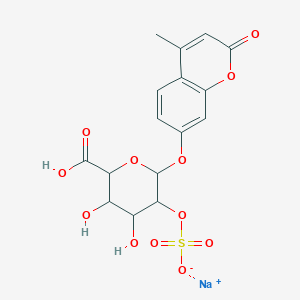

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。